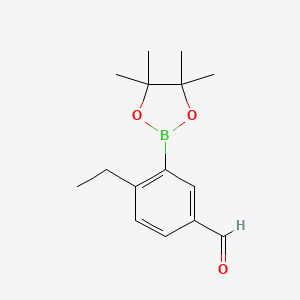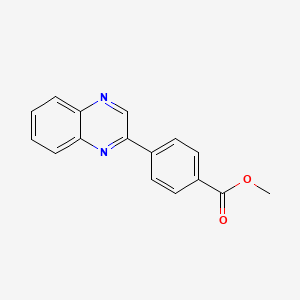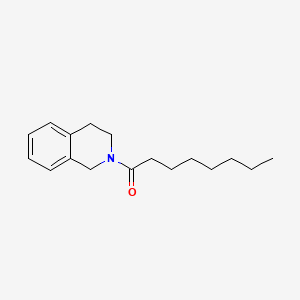
Benzamide, N-(3,4-dihydro-7-methyl-2H-1-benzopyran-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-Methylchroman-3-yl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The structure of N-(7-Methylchroman-3-yl)benzamide consists of a benzamide moiety attached to a 7-methylchroman ring, which imparts unique properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Methylchroman-3-yl)benzamide typically involves the condensation of 7-methylchroman-3-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N-(7-Methylchroman-3-yl)benzamide can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches such as the use of eco-friendly solvents and catalysts can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-(7-Methylchroman-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or TEA.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzamides, each with distinct chemical and physical properties .
Aplicaciones Científicas De Investigación
N-(7-Methylchroman-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer, inflammation, and microbial infections.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(7-Methylchroman-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: Known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Chroman derivatives: Studied for their antioxidant and anti-inflammatory effects.
Other benzamides: Used in various therapeutic applications, such as antipsychotic and antiemetic agents.
Uniqueness
N-(7-Methylchroman-3-yl)benzamide is unique due to its specific structure, which combines the properties of both chroman and benzamide moieties. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
61190-28-1 |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
N-(7-methyl-3,4-dihydro-2H-chromen-3-yl)benzamide |
InChI |
InChI=1S/C17H17NO2/c1-12-7-8-14-10-15(11-20-16(14)9-12)18-17(19)13-5-3-2-4-6-13/h2-9,15H,10-11H2,1H3,(H,18,19) |
Clave InChI |
DEDUWLONAPKTPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CC(CO2)NC(=O)C3=CC=CC=C3)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



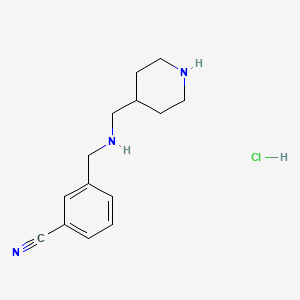

![4-(1,5-Dioxaspiro[5.5]undecan-3-yl)-3-methylaniline](/img/structure/B11854234.png)
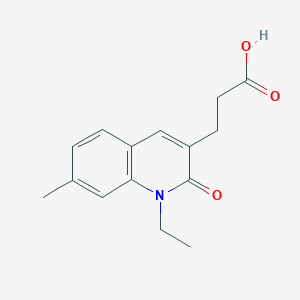
![3-Benzyl-3h-imidazo[4,5-f]quinoline](/img/structure/B11854253.png)
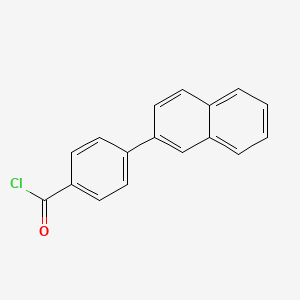

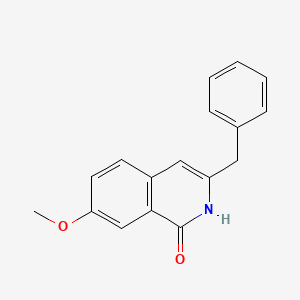
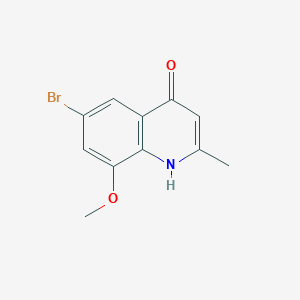
![2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline](/img/structure/B11854288.png)
